molecular formula C14H12N2O4S B1218794 Diformyldapsone CAS No. 6784-25-4

Diformyldapsone

Katalognummer B1218794
CAS-Nummer: 6784-25-4
Molekulargewicht: 304.32 g/mol
InChI-Schlüssel: NOWADDNUCMOPLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diformyldapsone is a derivative of the parent compound, Dapsone . It has been found to be an effective treatment for murine and human P. carinii pneumonitis . The molecular formula of Diformyldapsone is C14H12N2O4S .

Wissenschaftliche Forschungsanwendungen

Malaria Prophylaxis and Treatment

  • Chemosuppressive Trials: Diformyldapsone (DFD) combined with pyrimethamine has been tested for its efficacy in suppressing Plasmodium falciparum and Plasmodium vivax parasitemias. In a field trial conducted in Thailand, the DFD-pyrimethamine combination demonstrated effectiveness against both malaria strains, although it was not more efficacious than a dapsone-pyrimethamine combination for falciparum malaria suppression (Pearlman, Thiemanun, & Castaneda, 1975).
  • Single-Dose Malaria Therapy: Studies have explored the use of pyrimethamine in combination with DFD for treating chloroquine-resistant falciparum malaria. While the efficacy of this combination was limited, its use brought attention to its potential in malaria treatment (Doberstyn, Hall, Vetvutanapibul, & Sonkon, 1976).
  • Chemoprophylactic Use in Malaria: DFD's value as a chemoprophylactic agent against chloroquine-resistant Plasmodium falciparum has been examined. Its efficacy was compared to other regimens, highlighting its potential in malaria prophylaxis (Willerson, Rieckmann, Kass, Carson, Frischer, & Bowman, 1972).

Pharmacological Studies

  • Clinical Pharmacology of Diformyldapsone: Research has been done to evaluate the toxicity and metabolism of DFD in humans. These studies provided preliminary data essential for understanding the safety profile and metabolic processing of DFD in the body (Cucinell, Rebert, & Clyde, 1974).
  • Metabolism and Excretion Studies: The absorption, metabolism, and excretion patterns of dapsone and its derivatives, including DFD, have been studied, offering insights into how these compounds are processed in the human body (Ellard, 1966).

Eigenschaften

IUPAC Name

N-[4-(4-formamidophenyl)sulfonylphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-9-15-11-1-5-13(6-2-11)21(19,20)14-7-3-12(4-8-14)16-10-18/h1-10H,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWADDNUCMOPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=O)S(=O)(=O)C2=CC=C(C=C2)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218079
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diformyldapsone

CAS RN

6784-25-4
Record name N,N′-(Sulfonyldi-4,1-phenylene)bis[formamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6784-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diformyl dapsone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006784254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diformyldapsone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diformyl dapsone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFORMYLDAPSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F6OBI8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diformyldapsone
Reactant of Route 2
Reactant of Route 2
Diformyldapsone
Reactant of Route 3
Reactant of Route 3
Diformyldapsone
Reactant of Route 4
Reactant of Route 4
Diformyldapsone
Reactant of Route 5
Diformyldapsone
Reactant of Route 6
Reactant of Route 6
Diformyldapsone

Citations

For This Compound
78
Citations
EB Doberstyn, AP Hall, K Vetvutanapibul… - The American journal …, 1976 - europepmc.org
Patients with naturally acquired chloroquine-resistant falciparum malaria were studied in Thailand. The fixed combination of pyrimethamine 75 mg and sulfadoxine 1,500 mg (adult dose…
Number of citations: 57 europepmc.org
EJ Pearlman, W Thiemanun… - The American Journal of …, 1975 - europepmc.org
In an area of Thailand where chloroquine-resistant falciparum malaria is known to exist, a chemosuppressive field trial was undertaken to test the efficacy of the preparation …
Number of citations: 16 europepmc.org
SA Cucinell, C Rebert, D Clyde - The Journal of Clinical …, 1974 - Wiley Online Library
In 25 men receiving 3.2 Gm DFD twice weekly, a decrease in hemoglobin concentration from an average of 15.2 to 13.6 Gm/100 ml was noted at the end of 28 days. Simultaneously, …
Number of citations: 2 accp1.onlinelibrary.wiley.com
EB Doberstyn - InPharma, 1976 - Springer
… with sulphadoxine (PS) and pyrimethamine with diformyldapsone (PD). The patients had chloroquine-… in 2 doses: 25 or 50mg of pyrimethamine plus 400 or 800mg of diformyldapsone. …
Number of citations: 0 link.springer.com
P Schofield, RE Howells, W Peters - Annals of Tropical Medicine & …, 1981 - Taylor & Francis
… A system for indexing the activity of candidate compounds is employed, using diformyldapsone as a standard. …
Number of citations: 8 www.tandfonline.com
J Mehralipour, S Bagheri, M Gholami - Heliyon, 2023 - cell.com
In this study, we synthesized rGO/Fe 0 /Fe 3 O 4 /TiO 2 nanocomposite according to Hummer's, and straightforward sol-gel method. The FESEM, EDX, TEM, FT-IR, XRD, BET, UV spectra…
Number of citations: 4 www.cell.com
EJ Pearlman, RM Lampe, W Thiemanun… - American Journal of …, 1977 - cabdirect.org
… 1 tablet of sulfadoxine-pyrimethamine every 2 weeks, diformyldapsone (DFD) 400 mg with pyrimethamine 25 mg (2 tablets) and DFD 200 mg with pyrimethamine 12-5 mg (1 tablet) …
Number of citations: 25 www.cabdirect.org
CH Herzog, HP Lambert, D Maudgal… - … malaria imported from …, 1982 - cabdirect.org
… In single-dose treatment regimens, Fansidar (pyrimethamine with sulfadoxine) is much more effective than pyrimethamine in combination with dapsone or with diformyldapsone.[…
Number of citations: 20 www.cabdirect.org
DF Clyde, CC Rebert, VC McCarthy, RM Miller - Military Medicine, 1973 - cabdirect.org
… Sulphones such as diformyldapsone (DFD, diformyl diaminodiphenyl sulphone) have been found effective in prophylaxis against P. falciparum but of no value against P. vivax. …
Number of citations: 4 www.cabdirect.org
AP Hall - Br Med J, 1976 - bmj.com
… As single-dose treatment pyrimethamine with dapsone and pyrimethamine with diformyldapsone were not very effective.5 I The half life is important in an antimalaria! drug. …
Number of citations: 155 www.bmj.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.